molecular formula C22H16F2N2O3S B2919293 N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide CAS No. 1251682-63-9

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide

Cat. No. B2919293
CAS RN: 1251682-63-9
M. Wt: 426.44
InChI Key: JYMBRIMSGYIWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally related to the compound , have been reported to possess significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, the compound could be researched for its potential antiviral effects, possibly offering a new avenue for treating viral infections.

Anti-inflammatory Activity

The indole nucleus, which is a component of the compound, is known to contribute to anti-inflammatory effects. This suggests that the compound could be studied for its use in reducing inflammation, which is a common symptom in various diseases, including autoimmune disorders .

Anticancer Activity

Compounds containing indole and thiazole moieties have been associated with cytotoxic activity against human tumor cell lines . The compound , with its complex structure that includes these moieties, may be a candidate for cancer research, particularly in the development of new chemotherapeutic agents.

Anti-HIV Activity

Indole derivatives have also been screened for their anti-HIV activity, with some showing promising results against HIV-1 and HIV-2 strains . Research into the compound’s potential as an anti-HIV agent could contribute to the ongoing fight against HIV/AIDS.

Antioxidant Activity

The presence of a furan ring in the compound’s structure is noteworthy since furan derivatives have been explored for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in aging and various chronic diseases .

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented, with applications against a range of bacteria and fungi . The compound could be investigated for its efficacy as an antimicrobial agent, which is increasingly important in the era of antibiotic resistance.

Antitubercular Activity

Given the biological activities of indole derivatives, there is a possibility that the compound could exhibit antitubercular effects. This would be particularly valuable in the development of new treatments for tuberculosis, which remains a major global health challenge .

Antidiabetic Activity

Indole-based compounds have shown promise in the treatment of diabetes, suggesting that the compound could be explored for its potential to modulate blood sugar levels and provide a new therapeutic option for diabetes management .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3S/c23-17-3-1-4-18(24)16(17)11-25-22(27)14-6-8-15(9-7-14)29-12-21-26-19(13-30-21)20-5-2-10-28-20/h1-10,13H,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMBRIMSGYIWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.